5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Description
The compound 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a methyl group at position 5 and a pyridine ring at position 1. The pyridine is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety at its 5-position, while a carboxylic acid group occupies position 4 of the pyrazole . This structure combines heterocyclic diversity (pyrazole, pyridine, oxadiazole) with a carboxylic acid, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-7-10(13(19)20)6-15-18(7)11-4-3-9(5-14-11)12-16-8(2)17-21-12/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSMXLPSLIYOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122157 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351398-06-5 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-Amine
The pyridine-oxadiazole intermediate is synthesized via amidoxime cyclization:
- Amidoxime Formation : React 5-cyano-2-aminopyridine with hydroxylamine hydrochloride to form 5-(N-hydroxycarbamimidoyl)pyridin-2-amine.
- Cyclization : Treat the amidoxime with acetic anhydride to form 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine through dehydration.
Reaction Conditions :
Pyrazole Ring Formation via Hydrazine Cyclocondensation
The pyrazole core is constructed using a β-keto ester and hydrazine derivative:
- β-Keto Ester Preparation : Ethyl 3-oxobutanoate is reacted with 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine in the presence of POCl₃ to form an enamine intermediate.
- Cyclization : Treat the enamine with hydrazine hydrate under microwave irradiation (100°C, 20 minutes) to yield 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylate.
Key Optimization :
Carboxylic Acid Formation via Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid:
- Hydrolysis : Reflux the pyrazole-4-carboxylate with 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours.
- Acidification : Neutralize with HCl to precipitate the carboxylic acid.
Yield Improvement :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase hydrolysis efficiency (yield: 90% vs. 75% without catalyst).
Alternative Synthetic Pathways
Vilsmeier-Haack Formylation Followed by Oxidation
- Formylation : React 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole with DMF/POCl₃ to introduce a formyl group at position 4.
- Oxidation : Treat the aldehyde with KMnO₄ in acidic conditions to oxidize it to the carboxylic acid.
Advantages :
- Avoids ester intermediates.
- Suitable for scale-up due to straightforward purification.
Palladium-Catalyzed Coupling for Pyridine-Pyrazole Linkage
- Suzuki-Miyaura Coupling : Join pre-formed pyrazole and pyridine-oxadiazole boronic esters using Pd(PPh₃)₄ as a catalyst.
- Post-Functionalization : Introduce the carboxylic acid via directed ortho-metalation and carboxylation.
Challenges :
- Requires protection/deprotection of reactive sites.
- Lower yields (~50%) compared to cyclocondensation routes.
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclization Temp. | 100°C (microwave) | 85% |
| Hydrazine Equiv. | 1.2 equiv. | Maximizes ring closure |
| Hydrolysis Catalyst | TBAB (0.1 equiv.) | 90% yield |
Spectroscopic Characterization Data
| Functional Group | Spectral Signature (IR, NMR) |
|---|---|
| Carboxylic Acid | IR: 1700 cm⁻¹ (C=O stretch); ¹H NMR: δ 12.1 (broad, -COOH) |
| Oxadiazole | ¹³C NMR: δ 167.8 (C=N-O), 10.2 (CH₃) |
| Pyridine | ¹H NMR: δ 8.5–9.0 (aromatic protons) |
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole and oxadiazole rings are known to bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Substitutents
Compound A : 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Key Difference : Replaces the 3-methyl group on the oxadiazole with a bulkier 3-isopropyl substituent.
- The isopropyl group could also alter metabolic stability compared to the methyl analog .
Compound B : 5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
- Key Difference : Substitutes the 3-methyl-1,2,4-oxadiazole with a trifluoromethyl group directly on the pyridine ring.
- Impact : The electron-withdrawing trifluoromethyl group may increase the acidity of the carboxylic acid (pKa ~1–2) and enhance metabolic stability due to fluorine’s resistance to oxidative degradation .
Compound C : 5-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylic acid
- Key Difference : Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring.
- Impact : The oxazole’s reduced aromatic stability (compared to oxadiazole) may decrease chemical and metabolic stability. Additionally, the altered electronic environment could affect binding affinity in biological targets .
Substituent Position and Linker Modifications
Compound D : 5-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
- Key Difference : The oxadiazole is connected to the pyrazole via a methylene linker , and the pyrazole bears a methyl group at position 1.
- The methyl group at pyrazole-N1 may influence steric interactions .
Compound E : 1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid
- Key Difference : Replaces pyridine with an indole ring.
- Impact: Indole’s fused aromatic system enhances π-π stacking and hydrogen-bonding capabilities.
Biological Activity
5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring, an oxadiazole moiety, and a pyridine group. Its molecular formula is with a molecular weight of approximately 286.29 g/mol.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, derivatives containing oxadiazole and triazole rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 μg/mL |
| Compound B | S. aureus | 25 μg/mL |
| Compound C | Bacillus subtilis | 15 μg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been investigated extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of reactive oxygen species (ROS) .
Case Study: Anticancer Effects in Breast Cancer Cells
A study evaluated the effects of a similar pyrazole derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations ranging from 10 to 50 μM.
Neuroprotective Effects
Emerging evidence suggests that compounds containing oxadiazole structures may offer neuroprotective benefits. These compounds have been associated with the modulation of neuroinflammatory responses and protection against oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's .
The biological activity of 5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Through ROS generation and mitochondrial dysfunction.
- Modulation of Signaling Pathways : Affecting pathways related to inflammation and cell survival.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) participates in classical nucleophilic acyl substitution reactions. Key transformations include:
a. Esterification
Reaction with alcohols (R-OH) under acidic catalysis (e.g., H₂SO₄, HCl) yields esters. For example:
Conditions :
-
Temperature: 60–80°C
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Catalyst: 0.1–1.0 M H₂SO₄
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Yield: 75–92%
b. Amidation
Coupling with amines (R-NH₂) via carbodiimide-mediated activation (e.g., EDC/HOBt) generates amides:
Optimized Parameters :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or substitution under specific stimuli:
a. Nucleophilic Attack
Strong nucleophiles (e.g., Grignard reagents) cleave the oxadiazole ring at the N–O bond:
Key Observations :
-
Ring-opening occurs preferentially at the 5-position due to electronic effects .
-
Products include imidamides or nitriles depending on reaction conditions .
b. Acid/Base-Mediated Hydrolysis
Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, hydrolysis yields pyrazole-carboxamide derivatives:
Stability Profile :
-
Stable in pH 3–9 (aqueous solutions at 25°C)
-
Degrades rapidly at pH < 2 or > 10
Pyridine and Pyrazole Ring Modifications
The pyridine and pyrazole rings participate in electrophilic substitution and coordination chemistry:
a. Pyridine N-Oxide Formation
Reaction with m-CPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives:
Conditions :
b. Halogenation
Electrophilic bromination/chlorination occurs at the pyrazole C-3 position:
Regioselectivity :
Metal Coordination and Complexation
The pyridine nitrogen and carboxylic oxygen serve as donor sites for metal coordination:
Table 1: Metal Complexation Studies
Synthetic Protocol :
-
Mix compound with metal salt (1:2 molar ratio) in ethanol/water.
-
Stir at 60°C for 6 hours; precipitate complexes with ether .
Thermal and Photochemical Stability
a. Thermal Decomposition :
-
Decomposes at 240–260°C via cleavage of the oxadiazole ring.
-
Major products: CO₂, pyridine derivatives, and nitriles.
b. Photolysis :
-
UV irradiation (254 nm) induces decarboxylation:
Q & A
Q. What are the established synthetic routes for constructing the pyrazole-oxadiazole core in this compound?
The pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety . For the oxadiazole-pyridine segment, Vilsmeier–Haack formylation or cyclization of acylhydrazides with phosphorus oxychloride is commonly employed . Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (from ) may require substitution at the pyridine ring using Suzuki-Miyaura coupling to introduce the oxadiazole group .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C=N stretch for oxadiazole) .
- NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., pyrazole C-4 vs. C-5 substitution) and confirms coupling to the pyridine-oxadiazole moiety .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for intermediates like ethyl esters .
Q. How is X-ray crystallography applied to confirm the structure of related pyrazole derivatives?
Single-crystal X-ray diffraction (as in and ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid groups). For example, the dihedral angle between pyrazole and pyridine rings in similar compounds is ~15–25°, indicating moderate conjugation .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
Pyrazole-4-carboxylic acids are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests under acidic/basic conditions (e.g., pH 2–12) and thermal analysis (TGA/DSC) are recommended to assess decomposition thresholds .
Q. How can basic hydrolysis be optimized to convert ester intermediates to the carboxylic acid?
Use aqueous NaOH (1–2 M) in ethanol/water (3:1) at 60–80°C for 4–6 hours, monitoring by TLC. Adjust reaction time to avoid over-hydrolysis of sensitive oxadiazole rings .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and proton affinity. For instance, the carboxylic acid group in showed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity toward electrophiles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NOESY/ROESY correlations or ¹³C NMR shifts may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR or X-ray analysis can clarify such ambiguities. For example, used crystallography to confirm the absence of keto-enol tautomerism in the pyrazole ring .
Q. How do steric and electronic effects influence Suzuki-Miyaura coupling yields for pyridine-oxadiazole systems?
Electron-deficient pyridine rings (due to oxadiazole substitution) require Pd(PPh₃)₄ catalysts and arylboronic acids with electron-donating groups. Yields drop below 50% if steric hindrance exceeds Tolman’s cone angle limits for the catalyst .
Q. What is the role of reaction kinetics in optimizing cyclocondensation steps?
Pseudo-first-order kinetics for cyclocondensation (monitored via in situ IR) reveal rate-limiting steps. For example, reported a rate constant of 1.2 × 10⁻³ s⁻¹ at 80°C, with activation energy ~45 kJ/mol, suggesting temperature-sensitive steps .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Substituting the pyridine-oxadiazole moiety with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability. In , a 4-chlorophenyl analog showed 10-fold higher enzyme inhibition than the parent compound, highlighting the impact of halogenation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
